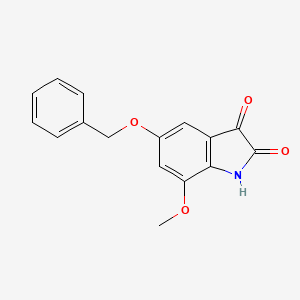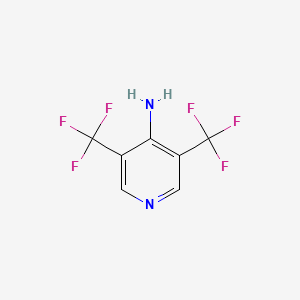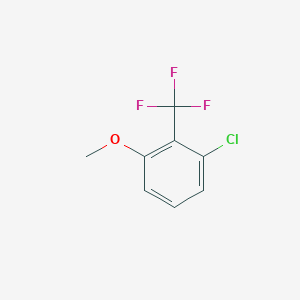![molecular formula C12H18FN5 B15052154 [(1-ethyl-1H-pyrazol-5-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15052154.png)
[(1-ethyl-1H-pyrazol-5-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1-ethyl-1H-pyrazol-5-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is a synthetic organic compound characterized by the presence of two pyrazole rings, one of which is substituted with an ethyl group and the other with a fluorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-1H-pyrazol-5-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Substitution Reactions: The ethyl and fluorine substituents are introduced via nucleophilic substitution reactions. For example, ethylation can be achieved using ethyl halides in the presence of a base, while fluorination can be carried out using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).
Coupling of Pyrazole Rings: The two pyrazole rings are then coupled through a methylene bridge, which can be formed by reacting the pyrazole derivatives with formaldehyde and a suitable amine under reductive amination conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole rings, potentially converting them into pyrazolines or pyrazolidines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the fluorine-substituted pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Pyrazolines, pyrazolidines.
Substitution: Various substituted pyrazole derivatives.
科学的研究の応用
[(1-ethyl-1H-pyrazol-5-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of [(1-ethyl-1H-pyrazol-5-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, depending on its specific interactions with molecular targets.
類似化合物との比較
Similar Compounds
- [(1-methyl-1H-pyrazol-5-yl)methyl][(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
- [(1-ethyl-1H-pyrazol-5-yl)methyl][(5-bromo-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
- [(1-ethyl-1H-pyrazol-5-yl)methyl][(5-iodo-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
Uniqueness
[(1-ethyl-1H-pyrazol-5-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is unique due to the presence of both ethyl and fluorine substituents on the pyrazole rings, which can impart distinct chemical and biological properties. The fluorine atom, in particular, can enhance the compound’s stability, lipophilicity, and bioavailability, making it a valuable candidate for various applications.
特性
分子式 |
C12H18FN5 |
|---|---|
分子量 |
251.30 g/mol |
IUPAC名 |
1-(2-ethylpyrazol-3-yl)-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C12H18FN5/c1-4-18-10(5-6-15-18)7-14-8-11-9(2)16-17(3)12(11)13/h5-6,14H,4,7-8H2,1-3H3 |
InChIキー |
OHQYKLFYCTZHMY-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=CC=N1)CNCC2=C(N(N=C2C)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![((1R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B15052112.png)
![N-(((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)methyl)ethanamine hydrochloride](/img/structure/B15052116.png)
![[Methyl-(3-methyl-benzyl)-amino]-acetic acid](/img/structure/B15052117.png)

![7-Hydroxy-3-methylisoxazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B15052127.png)


![7-nitro-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B15052151.png)
![(3R,5S,8S)-3-ethyl-5-quinolin-4-yl-4-oxa-1-azatricyclo[4.4.0.03,8]decane](/img/structure/B15052166.png)
![[(3-Chloro-benzyl)-methyl-amino]-acetic acid](/img/structure/B15052169.png)
![4-Fluoro-2-oxo-1,3-dihydropyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B15052174.png)
